5,7-difluoro-4aH-quinazolin-4-one
Description
Significance of Quinazoline (B50416) and Quinazolinone Heterocycles in Chemical Sciences
Quinazoline and its oxidized derivative, quinazolinone, are heterocyclic aromatic compounds that have garnered significant attention in the field of chemical sciences, particularly in medicinal chemistry. nih.govnih.govwisdomlib.org Their structures, which consist of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, serve as a privileged scaffold in the design of biologically active molecules. nih.govrsc.org This is attributed to their ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.govymerdigital.com
The quinazoline framework is a key component in numerous natural products and synthetic compounds with diverse therapeutic applications. rsc.orgresearchgate.net Many derivatives have been developed and investigated for their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents. nih.govnih.govymerdigital.com The versatility of the quinazoline and quinazolinone core allows for substitutions at various positions, enabling chemists to modulate their physicochemical properties and biological activities. nih.govnih.gov This structural flexibility is a primary reason for their prevalence in drug discovery and development programs. researchgate.net
The significance of these heterocycles extends beyond medicinal chemistry into materials science, where they are explored for applications in electronic devices and sensors. researchgate.net The unique photophysical properties of certain quinazoline derivatives make them suitable for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net
Historical Context of Quinazolinone Synthesis and Derivatives
The history of quinazoline chemistry dates back to 1869 when Griess first prepared a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline. nih.gov However, the parent compound, quinazoline, was synthesized several years later by Bischler and Lang through the decarboxylation of a 2-carboxy derivative. A more efficient synthesis was later developed by Gabriel in 1903, and the name "quinazoline" was proposed by Widdege. nih.gov
The synthesis of quinazolinones, specifically, was notably advanced by Stefan Nimentowski, who developed the Nimentowski quinazolinone synthesis. ymerdigital.com This method involves the reaction of anthranilic acid with an amide. Common synthetic routes to quinazolines and their derivatives often involve the condensation of amides with anilines bearing ortho-substituents like nitriles or carboxylic acids. wikipedia.org
Over the years, numerous synthetic methodologies have been developed to access the quinazoline and quinazolinone scaffolds, reflecting their growing importance. researchgate.net These methods range from traditional multi-step syntheses to more modern, efficient approaches such as microwave-assisted reactions, metal-mediated cross-coupling reactions, and multi-component reactions. researchgate.netnih.gov The continuous development of new synthetic strategies facilitates the creation of diverse libraries of quinazoline and quinazolinone derivatives for biological screening and other applications. nih.gov
Structural Classification and Isomerism within the Quinazolinone Framework
The fundamental structure of quinazoline is a bicyclic system composed of a benzene ring and a pyrimidine ring fused together. researchgate.netnih.gov Quinazolinone is a derivative of quinazoline that contains a carbonyl group in the pyrimidine ring. wikipedia.org
Two primary structural isomers of quinazolinone exist, distinguished by the position of the carbonyl group:
2-Quinazolinone: The carbonyl group is at position 2 of the quinazoline ring system.
4-Quinazolinone: The carbonyl group is at position 4. Of the two, the 4-quinazolinone isomer is the more common and extensively studied scaffold in medicinal chemistry. wikipedia.orgresearchgate.net
These isomers can also exhibit tautomerism. For instance, 4-quinazolinone can exist in keto and enol forms, known as quinazolin-4(3H)-one and 4-hydroxyquinazoline, respectively. wikipedia.org
Beyond these basic isomers, the quinazoline ring system has other isomeric forms based on the arrangement of the nitrogen atoms in the bicyclic structure, known as diazanaphthalenes. These include: nih.gov
Quinoxaline (1,4-diazanaphthalene)
Cinnoline (1,2-diazanaphthalene)
Phthalazine (2,3-diazanaphthalene)
The diverse biological activities of quinazolinone derivatives are often linked to the nature and position of substituents on the bicyclic ring system. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at positions 2, 3, 6, and 8 can significantly influence the pharmacological profile of these compounds. nih.gov For example, the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often considered crucial for antimicrobial activity. nih.gov
Overview of Fluorinated Quinazolinone Derivatives in Contemporary Chemical Research
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This strategy has been widely adopted in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. researchgate.netfrontiersin.org Consequently, fluorinated quinazolinone derivatives have emerged as a significant area of contemporary chemical research. researchgate.netmdpi.com
The incorporation of fluorine into the quinazolinone scaffold has led to the discovery of compounds with potent and selective biological activities. researchgate.netfrontiersin.org For instance, the presence of a fluoro group on the quinazolinone ring has been associated with enhanced anticonvulsant and antimicrobial activities. nih.govresearchgate.net The atomic size of fluorine and its high electronegativity can lead to favorable interactions with biological targets and can also block sites of metabolism, thereby improving the pharmacokinetic profile of the parent compound. researchgate.net
Researchers have synthesized and evaluated a wide array of fluorinated quinazolinone derivatives. For example, compounds with fluorinated aromatic rings at the 2 and 3 positions of the quinazolinone core have shown promising antibacterial activity. nih.gov Similarly, the presence of a fluoro group in urea (B33335) and thiourea (B124793) derivatives of quinazolinones has been shown to result in highly potent antibacterial agents. nih.gov The development of novel synthetic methods to introduce fluorine into the quinazoline and quinazolinone frameworks continues to be an active area of investigation, promising to yield new compounds with improved therapeutic potential. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C8H4F2N2O |
|---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
5,7-difluoro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4F2N2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3,7H |
InChI Key |
OFIHCYBUKUJVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2C1=NC=NC2=O)F)F |
Origin of Product |
United States |
Ii. Advanced Synthetic Strategies for 5,7 Difluoro 4ah Quinazolin 4 One and Analogous Structures
Established Methodologies for Quinazolinone Core Construction
The assembly of the fundamental quinazolinone framework can be achieved through several robust and versatile chemical strategies. These methods often begin with readily available precursors and allow for the introduction of a wide variety of substituents.
Cyclocondensation and Annulation Reactions of Anthranilate Precursors
Cyclocondensation reactions are a cornerstone of quinazolinone synthesis, traditionally involving the reaction of anthranilic acid derivatives with a source for the C2 and N3 atoms of the final ring. A classic approach is the Niementowski reaction, which utilizes the condensation of anthranilic acid and amides. nih.govresearchgate.net A widely employed and efficient variation involves the one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde. nih.gov
The general mechanism for these reactions involves the initial formation of a 2-aminobenzamide (B116534) intermediate, which then undergoes cyclization with a carbonyl compound (like an aldehyde or orthoester) to form a 2,3-dihydroquinazolin-4(1H)-one. nih.govorganic-chemistry.org This intermediate can then be oxidized to the final quinazolinone. The direct cyclocondensation of 2-aminobenzamide with aldehydes is one of the most common and straightforward routes to the dihydroquinazolinone core, which serves as a key synthon for more complex, biologically active quinazolinones. nih.gov Various catalysts and conditions have been developed to improve yields and reaction times for these cyclocondensations. nih.gov
Another key precursor is anthranilamide, which can be condensed with aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones; these are often oxidized in a subsequent step to yield the aromatic quinazolinone ring system. organic-chemistry.orgsigmaaldrich.com The choice of precursor—be it anthranilic acid, isatoic anhydride, or anthranilamide—provides flexibility and allows chemists to tailor the synthesis based on the availability of starting materials and desired substitution patterns.
Table 1: Examples of Cyclocondensation Reactions for Quinazolinone Synthesis
| Precursor 1 | Precursor 2 | Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Isatoic Anhydride | Aromatic Aldehyde, Urea (B33335) | Sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H), solvent-free | 2,3-Dihydroquinazolin-4(1H)-one | nih.gov |
| Anthranilamide | Aldehyde | Catalyst-free, water | 2,3-Dihydroquinazolin-4(1H)-one | organic-chemistry.org |
| Anthranilic Acid | Amine, Formic Acid | Microwave irradiation, 2-ethoxyethanol | 4(3H)-Quinazolinone | uni.lu |
| 2-Aminobenzamide | Aldehyde | p-Toluenesulfonic acid, then PIDA (oxidant) | 4(3H)-Quinazolinone | ambeed.com |
Transition-Metal Catalyzed Reactions for Quinazolinone Assembly
In recent decades, transition-metal catalysis has emerged as a powerful tool for constructing the quinazolinone scaffold, often offering milder conditions and broader substrate scope compared to classical methods. google.combldpharm.comresearchgate.netchemicalbook.com These reactions avoid the need for pre-functionalized substrates and can proceed with high efficiency. chemicalbook.com
A variety of metals have been employed, with copper, palladium, manganese, and ruthenium being prominent examples. bldpharm.comresearchgate.netacs.orgnih.govsigmaaldrich.com Copper-catalyzed reactions, for instance, can facilitate the coupling of 2-halobenzamides with nitriles, followed by an intramolecular cyclization to form the quinazolinone ring. ambeed.com Palladium catalysts are notably used in multicomponent reactions and for intramolecular N-arylation to assemble polycyclic quinazolinones. researchgate.netnih.gov Earth-abundant and less toxic metals like manganese have also been successfully used to catalyze the synthesis of quinazolines from 2-aminobenzyl alcohols and nitriles. bldpharm.com Ruthenium-based catalytic systems have been developed for the deaminative coupling of 2-aminobenzamides with amines, providing an efficient route to quinazolinone derivatives. sigmaaldrich.com
Table 2: Selected Transition-Metal Catalysts in Quinazolinone Synthesis
| Catalyst System | Reactants | Reaction Type | Reference(s) |
|---|---|---|---|
| Palladium Catalyst | Aryl Iodide, Carbonyl Source, 2-Aminobenzamide | Multicomponent Reaction (MCR) | researchgate.net |
| Copper(I) Iodide (CuI) | 2-Halobenzamide, Nitrile | Nucleophilic Addition / SNAr | ambeed.com |
| Manganese(I) Complex | 2-Aminobenzyl Alcohol, Primary Amide | Acceptorless Dehydrogenative Coupling | chemicalbook.comcookechem.com |
| Ruthenium Complex | 2-Aminobenzamide, Amine | Deaminative Coupling | sigmaaldrich.com |
Oxidative Cyclization and Radical-Mediated Approaches
Oxidative and radical-based methods provide alternative pathways to quinazolinones, often proceeding under mild conditions. Oxidative cyclization typically involves the in situ oxidation of a dihydroquinazolinone intermediate, which is formed from the condensation of precursors like 2-aminobenzamides and aldehydes or alcohols. organic-chemistry.orgambeed.com A variety of oxidizing systems have been reported, including a bio-inspired laccase/DDQ cooperative system that uses air as the ultimate oxidant in aqueous media. organic-chemistry.orgsigmaaldrich.com An electrochemical approach using K2S2O8 as an inexpensive radical surrogate has also been developed, which promotes the oxidative tandem cyclization of 2-aminobenzamides with primary alcohols without the need for a transition metal catalyst. ambeed.comnih.gov
Radical-mediated reactions represent another modern approach. These strategies can involve the cyclization of iminyl radicals generated from precursors such as α-azidyl benzamides under visible light irradiation. Other methods utilize radical initiators like AIBN with tributyltin hydride in Ugi-based multicomponent strategies to construct polycyclic quinazolinones. These radical pathways demonstrate the versatility of modern synthetic chemistry in accessing complex heterocyclic structures.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the majority of the atoms from the starting materials, are highly valued for their efficiency and atom economy. Several MCRs have been designed for the synthesis of quinazolinones. nih.govresearchgate.net
The Ugi four-component reaction (Ugi-4CR) is a prominent example that has been adapted for the rapid synthesis of diverse and complex polycyclic quinazolinones. nih.gov In one approach, an ammonia-Ugi-4CR is followed by a palladium-catalyzed annulation to yield the final product. nih.gov Another powerful MCR involves the one-pot, three-component reaction of an aldehyde, isatoic anhydride, and urea or another amine source, often facilitated by a catalyst under solvent-free conditions. nih.gov Copper-catalyzed three-component reactions of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes have also been developed to produce novel 1,2,3-triazolyl-quinazolinones. These MCR strategies are particularly useful for generating libraries of structurally diverse compounds for chemical and biological screening.
Targeted Synthesis of Fluorinated Quinazolinones
The introduction of fluorine into the quinazolinone scaffold requires specific strategies, either by building the ring from already fluorinated precursors or by late-stage fluorination. The latter is often challenging, making the former approach more common for targeted synthesis.
Introduction of Fluorine via Specific Reagents and Reaction Sequences
The most direct and reliable method for synthesizing specifically substituted fluorinated quinazolinones, such as 5,7-difluoro-4aH-quinazolin-4-one, is to employ starting materials that already possess the desired fluorine substitution pattern. For the target compound, the key precursor is 2-amino-4,6-difluorobenzoic acid or its corresponding amide, 2-amino-4,6-difluorobenzamide (B8815888) . The 4- and 6-fluoro substituents on this anthranilate precursor directly translate to the 5- and 7-positions of the resulting quinazolinone ring system after cyclization.
Once this key fluorinated precursor is obtained, it can be subjected to the established methodologies for quinazolinone core construction described in section 2.1. For example:
Cyclocondensation: 2-amino-4,6-difluorobenzamide can be reacted with an appropriate aldehyde in a cyclocondensation reaction to form the corresponding 5,7-difluoro-2,3-dihydroquinazolin-4(1H)-one. nih.gov Subsequent oxidation would yield the aromatic 5,7-difluoro-quinazolin-4(one).
Reaction with Orthoesters: 2-amino-4,6-difluorobenzoic acid can be condensed with an amine and an orthoester, a common method for building the quinazolinone ring, to directly install substituents at the N3 and C2 positions, respectively. uni.lu
This precursor-based strategy allows for the precise and unambiguous placement of fluorine atoms on the quinazolinone core, which is critical for structure-activity relationship studies and the development of compounds with tailored properties. While methods for introducing other fluorinated groups, such as the trifluoromethyl (-CF3) group, are also well-developed, the synthesis of aryl-fluorinated quinazolinones predominantly relies on the use of pre-fluorinated building blocks.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinazolinone Precursors
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the functionalization of halogenated quinazolinones. This reaction proceeds via a two-step addition-elimination mechanism. wikipedia.orgyoutube.com An electron-rich nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The reaction is consummated by the departure of the leaving group, typically a halide, which restores the aromaticity of the ring.
The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial as they activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com In the context of quinazolinone chemistry, the substitution pattern is key to regioselectivity. For instance, in 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines occurs preferentially at the C4 position. mdpi.com This regioselectivity is attributed to the electronic properties of the quinazoline (B50416) nucleus, where the C4 position is more electrophilic and better able to stabilize the intermediate. mdpi.com Even with various electron-donating or electron-withdrawing groups on the quinazoline ring, this C4 regioselectivity is generally maintained. mdpi.com
Synthetic Routes Pertinent to this compound
While a direct, single-step synthesis for this compound is not prominently documented, its synthesis can be envisioned through logical, multi-step pathways that leverage established chemical principles.
The most logical and common starting point for the synthesis of substituted quinazolinones is a correspondingly substituted anthranilic acid or a related aniline (B41778) derivative. nih.gov For the target molecule, this compound, the key precursor is 2-amino-4,6-difluorobenzoic acid . This molecule contains the pre-installed difluoro substitution pattern on the benzene (B151609) ring, which will ultimately become the fused benzene portion of the quinazolinone core. This precursor is commercially available, making it a viable starting point for synthesis. sigmaaldrich.comsigmaaldrich.com
A general and highly utilized method involves the acylation of the anthranilic acid precursor, followed by cyclization. nih.gov The amino group of 2-amino-4,6-difluorobenzoic acid can be acylated, and subsequent reaction with a nitrogen source (like formamide (B127407) or an amine) and a dehydrating agent would lead to the formation of the pyrimidine (B1678525) ring, yielding the desired quinazolinone scaffold.
Two primary strategies can be proposed for introducing the fluorine atoms at the 5- and 7-positions:
Synthesis from a Pre-fluorinated Precursor: This is the most direct approach. Starting with 2-amino-4,6-difluorobenzoic acid, the quinazolinone ring can be constructed. A common method is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide. For instance, heating 2-amino-4,6-difluorobenzoic acid with formamide would theoretically yield this compound.
Late-Stage Fluorination: An alternative, though potentially less regioselective, approach involves the fluorination of a pre-formed quinazolinone ring. This would require a quinazolin-4-one precursor that can be selectively fluorinated at the C5 and C7 positions. Electrophilic fluorinating agents, such as Selectfluor®, are commonly used for such transformations. nih.gov The success of this strategy would heavily depend on the directing effects of the substituents already present on the quinazolinone ring. Research on related heterocyclic systems has shown that regioselective fluorination can be achieved, with activation from existing groups on the ring directing the position of fluorination. nih.gov
Optimizing the yield and efficiency is critical for the practical synthesis of quinazolinone derivatives. Several factors can be fine-tuned to achieve better outcomes.
Catalysts: The choice of catalyst can significantly impact reaction rates and yields. Lewis acids are sometimes employed to enhance the cyclization step. researchgate.net
Solvents and Temperature: The reaction medium and temperature are crucial parameters. Many quinazolinone syntheses require high temperatures, and the use of high-boiling point solvents like DMSO or DMF is common. researchgate.netrsc.org Microwave-assisted synthesis has also emerged as a powerful technique to reduce reaction times and improve yields. organic-chemistry.org
Reaction Time and Substrate Ratios: Careful optimization of the reaction duration and the molar ratios of the reactants is necessary to maximize product formation and minimize side reactions. acs.org
Below is a table summarizing key variables that are often optimized in quinazolinone synthesis.
| Parameter | Variable Options | Potential Impact on Reaction |
| Catalyst | Lewis Acids (e.g., BF₃·Et₂O), p-Toluenesulfonic acid, Metal salts (e.g., Cu(OAc)₂) | Increases reaction rate, improves cyclization efficiency. researchgate.netrsc.orgresearchgate.net |
| Solvent | Toluene, DMSO, DMF, Acetic Acid | Affects solubility of reactants and can influence reaction mechanism and rate. nih.govrsc.org |
| Temperature | Room Temperature to >150°C, Microwave Irradiation | Higher temperatures often required for cyclization; microwaves can accelerate the reaction significantly. rsc.orgorganic-chemistry.org |
| Reactant Ratio | Varies (e.g., 1:1 to 1:5) | Optimizing stoichiometry can drive the reaction to completion and reduce byproducts. acs.org |
| Reaction Time | Minutes (Microwave) to several hours | Insufficient time leads to low conversion; excessive time can lead to product degradation. nih.govacs.org |
By carefully controlling these parameters, chemists can develop robust and efficient synthetic routes to access this compound and its structurally related analogs for further investigation.
Spectroscopic Data for this compound Not Available in Publicly Accessible Resources
A thorough search of scientific literature and chemical databases has revealed a lack of specific experimental spectroscopic data for the compound this compound. While information exists for structurally related quinazolinone derivatives, the detailed characterization required to construct an in-depth analysis of this compound itself is not currently available in the public domain.
The structural elucidation of a novel or specific chemical compound relies on a suite of analytical techniques. Each method provides unique insights into the molecule's composition and architecture. For this compound, this would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR to identify the chemical environment of hydrogen atoms, ¹³C NMR to map the carbon skeleton, and two-dimensional techniques like HMBC and NOESY to establish connectivity and spatial relationships between atoms.
Mass Spectrometry (MS) : To determine the precise molecular weight and to study fragmentation patterns, which offer clues about the compound's structure.
Infrared (IR) Spectroscopy : To identify the presence of specific functional groups, such as carbonyl (C=O) and amine (N-H) bonds, based on their characteristic vibrational frequencies.
Ultraviolet-Visible (UV-Vis) Spectroscopy : To investigate the electronic transitions within the molecule and provide information about its chromophores and conjugation system.
Despite targeted searches for the synthesis and characterization of this compound and its likely precursors, such as 2-amino-4,6-difluorobenzamide, specific datasets corresponding to the requested spectroscopic analyses could not be located. Scientific articles often detail the characterization of new compounds within their experimental sections; however, no such report for this particular molecule was found. Therefore, the creation of a detailed article with the requisite data tables and in-depth analysis as per the specified outline is not possible without access to primary research data that does not appear to have been published.
Iii. Spectroscopic Characterization and Structural Elucidation of 5,7 Difluoro 4ah Quinazolin 4 One
X-ray Crystallography for Solid-State Structural Determination
As of the current available scientific literature, a definitive single-crystal X-ray diffraction analysis for 5,7-difluoro-4aH-quinazolin-4-one has not been reported. While X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, such data is not publicly available for this specific compound.
Although specific crystallographic data for this compound is absent, general principles of X-ray crystallography would be applied to determine its structure. A suitable single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed. This analysis would yield the electron density map of the molecule, from which the atomic positions can be determined.
The expected data from such an analysis would be compiled into a crystallographic information file (CIF), containing details such as the crystal system, space group, unit cell dimensions, atomic coordinates, and displacement parameters. This information is crucial for a complete structural elucidation.
Without experimental data, any discussion of the solid-state structure of this compound remains speculative. Theoretical modeling based on computational methods could provide insights into its likely conformation, but these would require experimental validation through X-ray crystallography.
Iv. Computational and Theoretical Investigations of 5,7 Difluoro 4ah Quinazolin 4 One
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens to examine molecules at the electronic level. These methods are instrumental in predicting a wide array of molecular properties, from geometries and energies to spectroscopic signatures.
Theoretical studies on related quinazolinone derivatives have explored the impact of various substituents on their thermodynamic and electronic properties. ufms.br For instance, investigations into halogen-substituted quinazolinones have revealed that such modifications are thermodynamically favorable. ufms.br Furthermore, DFT-based reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated to predict the chemical reactivity and stability of these compounds. ufms.br The energy gap between HOMO and LUMO is a crucial parameter, with a smaller gap generally indicating higher reactivity.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand intramolecular interactions, such as hyperconjugative interactions and charge delocalization within the molecule. ufms.br In many quinazolinone systems, π-π* interactions are found to be predominant. ufms.br For 5,7-difluoro-4aH-quinazolin-4-one, DFT calculations would be invaluable in elucidating the influence of the two fluorine atoms on the electronic properties and reactivity of the quinazolinone core. The high electronegativity of fluorine is expected to significantly alter the charge distribution and the energies of the frontier molecular orbitals.
A computational study on other quinazolinone derivatives has provided insights into their molecular geometry and electronic properties. rdmodernresearch.com
| Property | Description | Relevance to this compound |
| Optimized Geometry | The most stable three-dimensional arrangement of atoms in the molecule. | The planarity of the quinazolinone ring is a key feature. Fluorine substitution may cause minor deviations. |
| Bond Lengths & Angles | The distances between atomic nuclei and the angles between adjacent bonds. | DFT can predict how the C-F bonds and the electron-withdrawing nature of fluorine affect the geometry of the heterocyclic ring. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | This gap is an indicator of chemical reactivity and stability. Fluorination is expected to lower the energy of both orbitals. |
| NBO Analysis | Analyzes the electron density to describe bonding in terms of localized orbitals. | Reveals intramolecular charge transfer and hyperconjugative interactions, providing insight into the electronic effects of the fluorine atoms. |
Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This is crucial for understanding reaction mechanisms and predicting the feasibility of synthetic routes. For instance, the synthesis of quinazolinone derivatives often involves cyclization reactions, and DFT can be employed to model the transition states of these processes.
While specific studies on the reaction mechanisms involving this compound are scarce, research on the synthesis of fluorinated quinazolinones highlights the importance of understanding these pathways. For example, visible-light-mediated tandem trifluoromethylation/cyclization of quinazolinone-tethered alkenes has been developed, and computational studies could elucidate the intricate details of the radical cyclization mechanism. researchgate.net Such analyses would involve locating the transition state structures for key steps, such as the initial radical addition and the subsequent cyclization and rearomatization steps.
Quantum chemical methods can predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These theoretical predictions are invaluable for the structural characterization of newly synthesized compounds.
For example, a study on 4-Chloro-6,7-dimethoxyquinazoline utilized DFT calculations to compute its vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. epa.gov Time-dependent DFT (TD-DFT) was used to predict the electronic transitions and UV-Vis absorption spectrum. epa.gov Similar computational approaches could be applied to this compound to predict its spectroscopic properties. The calculated spectra can then be compared with experimental data to confirm the structure of the synthesized molecule. The presence of fluorine atoms would be expected to have a noticeable effect on both the vibrational frequencies and the ¹⁹F NMR spectrum, providing clear spectroscopic handles for characterization.
For flexible molecules, understanding the conformational landscape is crucial. While the core quinazolinone structure is relatively rigid, substituents can introduce conformational flexibility. Quantum chemical calculations can be used to identify low-energy conformers and the energy barriers between them.
Molecular dynamics (MD) simulations, often employing force fields derived from quantum mechanical calculations, can provide insights into the dynamic behavior of molecules over time. MD simulations have been used to study the stability of quinazolinone derivatives when complexed with biological targets. nih.gov For a derivative of 6,7-difluoro-4-oxoquinazolin-3(4H)-yl, molecular dynamics simulations were performed to assess the stability of its complex with a target protein, analyzing parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF). These analyses help in understanding the conformational stability and the dynamic interactions within the binding pocket.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are essential tools in drug discovery and materials science, enabling the prediction of interactions between molecules and their environment.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely used in drug design to screen virtual libraries of compounds against a specific protein target. Numerous studies have employed molecular docking to investigate the binding modes of quinazolinone derivatives with various biological targets, including enzymes and receptors. nih.govsemanticscholar.org
For instance, docking studies have been performed on quinazolinone derivatives as potential inhibitors of DNA gyrase, epidermal growth factor receptor (EGFR), and phosphodiesterase 7 (PDE7). semanticscholar.orgfrontiersin.orgemerginginvestigators.org These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov The docking scores provide an estimate of the binding affinity, helping to prioritize compounds for synthesis and biological evaluation.
In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various potential targets. The fluorine atoms can participate in specific interactions, such as hydrogen bonding or halogen bonding, which can significantly influence the binding affinity and selectivity.
Below is a table summarizing the application of molecular docking to quinazolinone derivatives, which could be extrapolated to the study of this compound.
| Target Protein | Key Interactions Observed for Quinazolinone Derivatives | Potential Role of Fluorine in Binding |
| DNA Gyrase | Hydrogen bonding with residues like Asn46; hydrophobic interactions within the binding pocket. semanticscholar.org | Fluorine atoms can form hydrogen bonds with backbone or side-chain donors and contribute to favorable electrostatic interactions. |
| EGFR Tyrosine Kinase | Hydrogen bonding with key residues in the ATP-binding site; π-π stacking interactions. frontiersin.org | The electron-withdrawing nature of fluorine can modulate the electronic properties of the quinazolinone ring, affecting its stacking interactions. |
| Phosphodiesterase 7 (PDE7) | Stacking and hydrophobic interactions within the enzyme's binding site. emerginginvestigators.org | Fluorine can enhance hydrophobic interactions and potentially form specific contacts with the protein. |
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations offer a window into the dynamic nature of molecular interactions over time. By simulating the movements of atoms, MD studies can assess the stability of a ligand-receptor complex, providing insights that are unavailable from static models like molecular docking.
For quinazolinone derivatives, MD simulations have been used to evaluate their stability within the binding pockets of various cancer-related protein targets, such as EGFR, VEGFR2, and c-Met. researchgate.netresearchgate.netnih.gov The stability of these complexes is often analyzed using metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netnih.gov
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of a molecule's atoms from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding mode and the complex is not undergoing significant conformational changes. researchgate.net Studies on structurally related quinazolinone derivatives show that they can achieve stable conformations within the active sites of their targets, with RMSD values stabilizing after a short initial period. researchgate.netnih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in the protein or atoms in the ligand. This analysis helps to identify which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.net High RMSF values in binding site residues can indicate dynamic interactions, while low values suggest stable contacts. For quinazolinone complexes, RMSF analysis highlights the specific residues that contribute most significantly to the binding interaction. researchgate.net
Table 1: Representative MD Simulation Stability Metrics for a Quinazolinone Derivative This table is illustrative, based on findings for structurally similar quinazolinone derivatives.
| Target Protein | PDB ID | Complex Stability (RMSD) | Key Residue Fluctuation (RMSF) | Reference |
|---|---|---|---|---|
| VEGFR2 | 3WZE | Stable after 10 ns | Low fluctuation in key binding site residues | researchgate.net |
| c-Met | 3U6I | Stable after 15 ns | Moderate flexibility in loop regions near the binding site | researchgate.net |
| EGFR | 1M17 | Highly stable throughout simulation | Low fluctuation, indicating a rigid and stable binding mode | researchgate.net |
Binding Free Energy Calculations and Decomposition Analysis
While MD simulations show how a complex behaves, binding free energy calculations estimate the strength of the interaction. These calculations can predict the binding affinity of a ligand for its target, a crucial parameter in drug discovery. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly employed.
Decomposition analysis further breaks down the total binding free energy into contributions from individual amino acid residues. This allows researchers to identify the key residues driving the interaction, distinguishing between favorable (negative energy) and unfavorable (positive energy) contributions. For quinazolinone derivatives, these analyses typically show that the binding affinity is driven by a combination of van der Waals forces, electrostatic interactions, and nonpolar solvation energy. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. Computational methods are invaluable for building these relationships by modeling how structural modifications affect target binding.
The quinazoline (B50416) scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibitors. nih.govnih.gov Computational studies have highlighted several key features of the this compound structure that are critical for molecular interactions:
The Quinazolinone Core: The planar, bicyclic ring system is crucial for establishing π-π stacking and hydrophobic interactions with aromatic residues (like phenylalanine or tyrosine) in the binding pocket of target proteins. researchgate.netfrontiersin.org
Hydrogen Bonding: The nitrogen atoms within the quinazoline ring and the carbonyl oxygen at position 4 are key hydrogen bond acceptors and donors. researchgate.netnih.gov For instance, in EGFR, the N1 atom of the quinazoline core often forms a critical hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR), anchoring the inhibitor in the ATP-binding site. nih.gov
Substituent Positions: The positions of substituents on the quinazoline ring are vital for modulating activity and selectivity. The 5 and 7 positions, where the fluorine atoms are located in this compound, are situated in a region that can influence deeper interactions within the binding pocket. nih.gov
Table 2: Key Interactions of the Quinazolinone Scaffold with Target Residues Based on computational studies of quinazolinone derivatives binding to kinase domains.
| Structural Feature | Type of Interaction | Potential Interacting Residues (Example: EGFR) | Reference |
|---|---|---|---|
| Quinazoline Ring System | π-π Stacking / Hydrophobic | Phe, Tyr, Leu, Val | researchgate.net |
| N1 Atom | Hydrogen Bond (Acceptor) | Met793 (backbone NH) | nih.gov |
| Carbonyl Oxygen (C4=O) | Hydrogen Bond (Acceptor) | Lys745, Cys797 | researchgate.net |
| Fluorine Atoms (C5, C7) | Hydrophobic / Electrostatic | Hydrophobic sub-pockets, charged residues | nih.gov |
The incorporation of fluorine atoms into pharmaceutical compounds is a widely used strategy to enhance their properties. nih.gov In this compound, the two fluorine atoms play multifaceted roles:
Blocking Metabolic Oxidation: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to rapid clearance of a drug from the body. Fluorine atoms are highly effective at blocking these metabolic "soft spots," thereby improving the compound's metabolic stability and pharmacokinetic profile. nih.gov
Altering Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electronic distribution of the quinazoline ring. This can modulate the pKa of nearby functional groups and strengthen or alter key interactions, such as hydrogen bonds, within the binding site. nih.gov
Enhancing Binding Affinity: The fluorine atoms can form favorable interactions with the protein target. They can participate in non-classical hydrogen bonds (with C-H or other donors) or engage in favorable electrostatic and hydrophobic interactions, potentially leading to increased binding potency. nih.gov For example, a fluorinated phenyl group can be led deeper into a protein's hydrophobic pocket, increasing the drug's potency. nih.gov
In any protein-ligand interaction, not all contact residues contribute equally to the binding energy. "Hot-spot" residues are a small subset of amino acids that account for the majority of the binding affinity. nih.govnih.gov Mutating one of these residues, even to a similar one like alanine, can dramatically decrease the ligand's binding affinity. scielo.br
Computational methods are used to predict these critical hot spots. nih.govnih.gov For inhibitors based on the quinazoline scaffold, computational analyses, including binding free energy decomposition, can pinpoint these hot-spot residues. Identifying these residues is crucial for understanding the mechanism of inhibition and for designing more potent and selective molecules. In the context of kinases like EGFR, hot-spot residues often include the "gatekeeper" residue (e.g., Threonine 790), which controls access to a hydrophobic pocket, and the residues involved in the key hydrogen bonds that anchor the inhibitor. nih.govnih.gov Understanding the interactions of this compound with these hot spots is essential for rationalizing its activity.
V. Chemical Reactivity and Derivatization Strategies for 5,7 Difluoro 4ah Quinazolin 4 One
Intrinsic Reactivity of the 4aH-Quinazolin-4-one Scaffold
The quinazolinone core is a privileged structure in medicinal chemistry, in part due to its versatile reactivity. mdpi.com This reactivity stems from the arrangement of its atoms, potential for tautomerism, and the electronic landscape of the fused ring system.
The concept of "4aH-quinazolin-4-one" points toward a specific tautomeric form of the more commonly depicted 4(3H)-quinazolinone. Quinazolinones exist in a tautomeric equilibrium between the lactam (keto) and lactim (enol) forms. This equilibrium is crucial as it presents different reactive sites. The lactam form has a nucleophilic nitrogen at the N-3 position, while the lactim form offers a reactive hydroxyl group at the C-4 position. This duality allows for selective N- or O-alkylation and acylation depending on the reaction conditions.
While significant ring strain is a major driver of reactivity in smaller, saturated rings, its influence in the relatively stable, fused aromatic system of quinazolinone is less pronounced than electronic effects. pitt.edu However, the fusion of the benzene (B151609) and pyrimidine (B1678525) rings does create a rigid structure, and any reaction that disrupts the aromaticity or introduces bulky substituents can be influenced by the resulting changes in steric strain.
The introduction of two fluorine atoms at the 5- and 7-positions of the quinazolinone core profoundly alters its electronic properties and, consequently, its reactivity. Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).
Reduced Susceptibility to Electrophilic Aromatic Substitution: The electron-poor nature of the benzene ring makes it less reactive towards electrophiles.
Increased Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron deficiency activates the ring towards attack by nucleophiles, particularly if a suitable leaving group is present at another position on the benzene ring.
Functionalization and Modification at Specific Positions
The development of new quinazolinone-based compounds relies heavily on the ability to selectively modify the core structure. Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, and 8 are particularly important for modulating biological activity. nih.gov
The quinazolinone scaffold offers multiple sites for functionalization, with the C2, N3, C6, and C8 positions being primary targets for derivatization. nih.gov The reactivity of these positions can be selectively exploited using a variety of synthetic methods. chim.it
Position 2: The C2 position can be functionalized through various reactions. For instance, starting from a 2-chloroquinazoline, nucleophilic substitution can introduce a range of amine functionalities. nih.gov Other methods include copper-catalyzed reactions to form C-C bonds, allowing the introduction of alkyl or aryl groups. chim.itorganic-chemistry.org The presence of substituents on the phenyl ring can influence the reaction outcomes. chim.it
Position 3: The N3 position is readily alkylated or arylated. It can also be substituted with various heterocyclic moieties, which has been shown to enhance biological activity. nih.gov Syntheses often involve the reaction of an intermediate benzoxazinone (B8607429) with a primary amine, which becomes the substituent at N3. tandfonline.com
Positions 6 and 8: These positions on the benzenoid ring are typically functionalized via electrophilic substitution on an activated quinazolinone precursor or through modern cross-coupling reactions on a halogenated substrate. Given that the 5,7-difluoro substitution deactivates the ring to electrophilic attack, functionalization at C6 and C8 would likely require methods like directed ortho-metalation or cross-coupling.
| Position | Type of Reaction | Example of Introduced Group |
| C2 | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Amines, Aryl groups, Alkyl groups |
| N3 | Alkylation, Arylation, Acylation | Alkyl chains, Phenyl groups, Heterocycles |
| C6 | Electrophilic Substitution, Cross-Coupling | Nitro groups, Halogens, Aryl groups |
| C8 | Electrophilic Substitution, Cross-Coupling | Halogens, Alkyl groups |
This table provides a generalized summary of potential substitution reactions on the quinazolinone core.
A prominent strategy in drug discovery is molecular hybridization, which involves covalently linking two or more pharmacophores to create a single hybrid molecule. rsc.orgnih.gov This approach aims to produce compounds with synergistic or multi-target activities. The quinazolinone scaffold is an excellent platform for creating such hybrids. rsc.orgnih.gov For example, it has been combined with other biologically active heterocycles like thiazolidinone, triazole, and benzimidazole. rsc.orgnih.govresearchgate.net
Furthermore, the quinazolinone core can be a building block for constructing more complex, fused polycyclic systems. nih.gov This is often achieved through intramolecular cyclization reactions. researchgate.net For instance, quinazolinones bearing alkenyl substituents can undergo intramolecular aza-Wacker cyclization or radical-initiated cyclization to yield fused pyrrolo- or pyrido-quinazolinones. researchgate.netresearchgate.net These rigid, fused structures can enhance metabolic stability and receptor binding affinity. researchgate.net
Controlling the site of reaction (regioselectivity) and the preferential reaction of one functional group over another (chemoselectivity) is paramount in the synthesis of complex molecules. chemrxiv.org
In the context of 5,7-difluoro-4aH-quinazolin-4-one, the fluorine atoms are powerful directing groups. Their strong electron-withdrawing nature would make any potential nucleophilic aromatic substitution at other positions on the benzene ring (e.g., a chloro group at C6 or C8) more facile.
To understand the directing effects, one can consider the analogous 5,7-dinitroquinazoline-4-one. Nitro groups are extremely strong electron-withdrawing groups.
For Electrophilic Substitution: The two nitro groups would strongly deactivate the ring towards electrophilic attack, making such reactions very difficult. If forced, substitution would be directed to the C6 or C8 positions, which are meta to both nitro groups.
For Nucleophilic Substitution: The nitro groups would strongly activate the ring for SNAr. A leaving group at position 6 or 8 would be readily displaced by a nucleophile.
Chemoselectivity is also critical. For instance, in a 2-chloro-4-sulfonylquinazoline, an azide (B81097) nucleophile can selectively displace the sulfonyl group at C4. Subsequently, through an azide-tetrazole tautomeric equilibrium, the sulfinate leaving group can be directed to replace the chloride at C2, demonstrating a "sulfonyl group dance" that achieves regioselective modification. nih.gov This highlights how different leaving groups and reaction conditions can be manipulated to functionalize specific positions selectively, even when multiple reactive sites are present.
| Substituent at C5, C7 | Effect on Benzene Ring | Directing Influence for Electrophilic Attack | Activating/Deactivating for Nucleophilic Attack |
| -F | Strong -I, Weak +R; Deactivating | Ortho, Para directing (but deactivated) | Activating |
| -NO2 | Strong -I, Strong -R; Strongly Deactivating | Meta directing (strongly deactivated) | Strongly Activating |
This table summarizes the electronic and directing effects of fluoro and nitro substituents on the benzene ring of the quinazolinone scaffold.
Synthetic Transformations Leading to New Quinazolinone Scaffolds
The derivatization of the this compound scaffold is crucial for developing new compounds with tailored properties. The following subsections detail key synthetic transformations that enable the expansion and diversification of this heterocyclic system.
Annulation reactions provide a powerful tool for the construction of fused polycyclic systems from the quinazolinone core. While specific examples for this compound are not extensively documented, the reactivity of related fluorinated quinazolinones offers valuable insights. For instance, rhodium(III)-catalyzed [4+2] annulation of 3-phenylquinazolinones with gem-difluoromethylene alkynes has been successfully employed to synthesize fluorinated quinolino[2,1-b]quinazolinone derivatives. acs.orgnih.gov This method, which utilizes the amide carbonyl as a directing group, demonstrates the potential for building complex, fluorine-containing heterocyclic systems.
Conversely, ring-opening reactions can be employed to generate linear intermediates that can be subsequently cyclized to form new heterocyclic frameworks. A catalyst-free, regioselective hydrated ring-opening and formylation of quinazolinones has been reported. rsc.org This process involves the nucleophilic addition of water to the imine carbon, leading to the cleavage of the quinazolinone ring and the formation of N-arylformyl derivatives. rsc.org Such a strategy could potentially be applied to this compound to access novel functionalized intermediates for further synthetic elaboration. Another approach involves the use of cyclic sulfamidates, which can act as chiral electrophiles, to induce a ring-opening and subsequent rearrangement cascade, leading to the formation of dihydropyrazino[2,1-b]quinazolinones. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| [4+2] Annulation | 3-Phenylquinazolinones, gem-difluoromethylene alkynes, Rh(III) catalyst | Fluorinated quinolino[2,1-b]quinazolinone derivatives | acs.orgnih.gov |
| Hydrated Ring-Opening and Formylation | Water | N-arylformyl derivatives | rsc.org |
| Sulfamidate Ring-Opening and Rearrangement | Cyclic sulfamidates | Dihydropyrazino[2,1-b]quinazolinones | nih.gov |
Direct C-H bond functionalization has emerged as a highly efficient and atom-economical strategy for the derivatization of heterocyclic compounds. rsc.orgnih.gov For quinazolinone scaffolds, transition metal-catalyzed C-H functionalization has been extensively reviewed, covering a range of transformations including arylation, amination, and alkylation. rsc.org
In the context of fluorinated quinazolinones, rhodium(III)-catalyzed C-H bond difluorovinylation of 2-arylquinazolinones with 2,2-difluorovinyl tosylate has been developed. acs.org This reaction proceeds via C-H bond activation and C-F bond cleavage to yield 2-(o-monofluoroalkenylaryl)quinazolinone derivatives. acs.org The presence of fluorine substituents on the quinazolinone ring can influence the regioselectivity and efficiency of such transformations. The electron-withdrawing nature of the fluorine atoms in this compound would likely impact the electron density of the aromatic C-H bonds, potentially altering their reactivity towards metal-catalyzed functionalization. Ruthenium(II)-carboxylate catalyzed C-H bond functionalization has also been shown to be effective for the construction of polyconjugated aryl-heteroaryl systems based on the quinazoline (B50416) framework. researchgate.net
| Functionalization Type | Catalyst | Reagents | Product | Reference |
| Difluorovinylation | Rh(III) | 2,2-difluorovinyl tosylate | 2-(o-monofluoroalkenylaryl)quinazolinone derivatives | acs.org |
| Arylation | Ru(II)-carboxylate | (Hetero)aryl bromides | 2-(Aryl, heteroaryl)-substituted quinazolines | researchgate.net |
The diversification of the this compound scaffold can be achieved through a variety of synthetic strategies that introduce new functional groups and build molecular complexity. One approach involves leveraging the reactivity of the fluorine atoms themselves. For instance, base-promoted SNAr reactions of ortho-fluorobenzamides with amides have been utilized for the synthesis of quinazolin-4-ones. acs.org This highlights the potential for nucleophilic aromatic substitution of the fluorine atoms in this compound, allowing for the introduction of a wide range of substituents.
Furthermore, the synthesis of various 2,6-disubstituted (3H)-quinazolin-4-ones has been achieved through a multi-step sequence involving acylation, dehydration, condensation, and subsequent C-C coupling reactions like the Suzuki-Miyaura reaction. nih.gov This modular approach allows for the systematic variation of substituents at different positions of the quinazolinone core, enabling the generation of diverse chemical libraries. The development of multi-component reactions also offers an efficient pathway to complex quinazolinone derivatives. For example, a Selectfluor-triggered multi-component reaction has been used for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones. rsc.org These strategies, while not all specific to the 5,7-difluoro analog, provide a roadmap for the rational design and synthesis of novel and complex quinazolinone-based molecules.
| Strategy | Key Transformation | Resulting Scaffold | Reference |
| Nucleophilic Aromatic Substitution | SNAr of fluoro group | Substituted quinazolinones | acs.org |
| Modular Synthesis | Acylation, dehydration, condensation, Suzuki-Miyaura coupling | 2,6-Disubstituted (3H)-quinazolin-4-ones | nih.gov |
| Multi-component Reaction | Selectfluor-triggered reaction | 4-Difluoromethyl and 4-fluoromethyl quinazolin(thi)ones | rsc.org |
Vi. Research Applications and Broader Impact of Fluorinated Quinazolinone Scaffolds
Fluorination as a Strategic Modification in Molecular Design
The introduction of fluorine atoms into a molecular structure is a deliberate strategy to modulate its physicochemical and pharmacological properties. nih.govresearchgate.nettandfonline.com This approach is particularly valuable in drug discovery and development for optimizing lead compounds. nih.govresearchgate.net
Impact on Conformational Landscape and Molecular Recognition
Fluorine's high electronegativity and small size can significantly influence a molecule's conformational preferences. nih.govnih.gov This conformational control is crucial for how a ligand interacts with its biological target. nih.govnih.gov The strategic placement of fluorine can stabilize a specific conformation that is more favorable for binding to a protein's active site, thereby enhancing potency. nih.gov For instance, in a series of dipeptidyl peptidase 4 inhibitors, the stereochemistry of a fluorine atom on a pyrrolidine (B122466) ring determined the ring's conformation, which in turn markedly affected the inhibitor's potency. nih.gov
Furthermore, fluorine can participate in various non-covalent interactions, including hydrogen bonds and interactions with aromatic groups, which are critical for molecular recognition. nih.govresearchgate.netacs.org While the carbon-fluorine bond itself is a poor hydrogen bond acceptor, it can interact with polar hydrogen atoms in a protein environment. nih.govnih.gov Computational studies have revealed that fluorine bonding plays a significant role in the stability of protein-ligand complexes, even though the individual interactions may be modest. researchgate.netacs.orgfigshare.com The ability of fluorine to modulate complex molecular structures, such as protein-water hydrogen bond networks, can also contribute to the stabilization or destabilization of a ligand-protein complex. nih.gov
Modulation of Electronic Properties and Stability
As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can alter the electron distribution within a molecule. tandfonline.comnih.gov This modification can impact the acidity or basicity (pKa) of nearby functional groups, influencing a compound's bioavailability and membrane permeability. tandfonline.comnih.govnih.gov For example, the introduction of fluorine can reduce the basicity of amines, which can lead to improved absorption. tandfonline.comnih.gov
Role of Quinazolinone Derivatives in Biochemical Pathway Modulation
Quinazolinone derivatives have demonstrated a remarkable ability to interact with and modulate the activity of various enzymes and proteins, making them a valuable scaffold in the development of targeted therapies. nih.govmdpi.com Their diverse biological activities stem from their capacity to inhibit kinases, modulate enzyme function, and influence critical cellular processes. nih.govmdpi.com
Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, PI3K/HDAC)
Quinazolinone-based compounds have been extensively investigated as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and the PI3K/HDAC pathways, which are often dysregulated in cancer. nih.govnih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): Fluorinated quinazoline (B50416) derivatives have shown high potency against mutant forms of EGFR, which are associated with resistance to cancer therapies. google.com For example, a difluorinated inhibitor, 25g, demonstrated significantly greater potency against the resistant EGFR L858R/T790M/C797S mutant compared to its unfluorinated counterpart. nih.gov Computational studies suggest that van der Waals interactions are the primary force behind the enhanced binding affinity of these fluorinated inhibitors. nih.gov The strategic placement of fluorine can lead to a more favorable binding mode within the EGFR active site, overcoming resistance mechanisms. nih.govnih.gov
PI3K/HDAC: Quinazolinone-based hydroxamic acids have been designed as dual inhibitors of PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase) enzymes. nih.gov Some of these dual inhibitors exhibit high potency and selectivity, particularly against PI3Kγ, PI3Kδ, and HDAC6. nih.gov The quinazolinone scaffold serves as a key component of the PI3K pharmacophore in these dual-targeting inhibitors. nih.gov By simultaneously inhibiting both PI3K and HDAC, these compounds can synergistically disrupt tumor growth and overcome resistance. nih.gov
Enzyme Modulation (e.g., Topoisomerase I, Hypoxia-Inducible Factor-1α, Adenosine (B11128) Receptors, DENV NS5 Polymerase)
Beyond kinase inhibition, quinazolinone derivatives have been shown to modulate the activity of a range of other critical enzymes.
Hypoxia-Inducible Factor-1α (HIF-1α): Certain quinazolin-4-one derivatives have been identified as inhibitors of the HIF-1α transcription factor. nih.govnih.gov HIF-1α is often upregulated in cancer cells and plays a crucial role in tumor adaptation to low-oxygen environments. nih.gov Structure-activity relationship studies have led to the development of analogues with enhanced potency in suppressing HIF-1α accumulation. nih.gov
Adenosine Receptors: Novel quinazoline derivatives have been developed as highly effective antagonists of the A2A adenosine receptor. mdpi.com
Influence on Cellular Processes (e.g., cell cycle progression, apoptosis, angiogenesis)
The modulation of key enzymes and signaling pathways by quinazolinone derivatives translates into significant effects on fundamental cellular processes that are often dysregulated in diseases like cancer.
Cell Cycle Progression: Numerous quinazolinone derivatives have been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation. nih.govmdpi.com For instance, some derivatives cause arrest at the G2/M phase of the cell cycle in various cancer cell lines. nih.govmdpi.comrsc.org One study found that a novel quinazoline derivative, 04NB-03, induced G2/M phase arrest in hepatocellular carcinoma cells. nih.govresearchgate.net Another compound, a 1,3-benzodioxole (B145889) derivative, was found to arrest the cell cycle at the G1 phase in breast cancer cells. tandfonline.comnih.gov
Apoptosis: The induction of programmed cell death, or apoptosis, is a key therapeutic goal in cancer treatment. Quinazolinone derivatives have been widely reported to trigger apoptosis in cancer cells. nih.govnih.gov For example, a 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative was shown to induce apoptosis in oral squamous cell carcinoma cells. mdpi.com The pro-apoptotic effects are often mediated by the upregulation of proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2. tandfonline.comnih.gov Some derivatives have been shown to selectively induce apoptosis in cancer cells while having no cytotoxic effects on non-tumoral cells. nih.gov
Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Quinazolinone derivatives have been shown to possess anti-angiogenic properties, thereby inhibiting the blood supply to tumors. nih.gov
Future Directions in Fluorinated Quinazolinone Research
The strategic incorporation of fluorine into the quinazolinone scaffold has consistently yielded compounds with significant therapeutic potential. As research progresses, the focus is shifting towards more refined and intelligent strategies for drug discovery and development. This includes the rational design of more potent and selective molecules, the exploration of new biological interactions, and the adoption of sustainable and efficient synthetic methods.
Rational Design of Next-Generation Scaffolds
The future of fluorinated quinazolinone research lies in the deliberate and intelligent design of new molecular frameworks. This approach moves beyond traditional, broad-based screening to a more targeted strategy, leveraging computational tools and a deep understanding of structure-activity relationships (SAR) to create compounds with enhanced efficacy and specificity.
A key strategy is the development of hybrid molecules, which combine the fluorinated quinazolinone core with other pharmacologically active scaffolds to create a single, more potent molecule. nih.govnih.gov This approach has shown promise in overcoming microbial resistance and enhancing anticancer activity. nih.govnih.gov For instance, by understanding the structural requirements for activity, such as the importance of substituents at positions 2 and 3 or the presence of halogens at positions 6 and 8 for antimicrobial effects, researchers can design next-generation compounds with improved therapeutic profiles. nih.gov
Computational modeling and SAR studies are central to this rational design process. nih.govrsc.org These methods allow for the prediction of how a molecule will interact with its biological target, enabling the design of compounds with optimized binding affinities. rsc.orgnih.gov For example, molecular docking simulations have been used to understand the binding conformations of quinazolinone derivatives with targets like the epidermal growth factor receptor (EGFR) kinase, guiding the synthesis of more potent inhibitors. nih.gov This predictive power accelerates the discovery process and reduces the reliance on costly and time-consuming laboratory screening.
The design of next-generation scaffolds also extends to creating molecules for novel applications, such as fluorescent probes for live-cell imaging and materials for optoelectronics. researchgate.netupenn.edu By fine-tuning the electronic properties of the quinazolinone core through strategic fluorination, researchers can develop highly sensitive and specific tools for biological research and advanced materials.
Table 1: Key Strategies in the Rational Design of Fluorinated Quinazolinone Scaffolds
| Design Strategy | Objective | Example Application | Supporting Evidence |
|---|---|---|---|
| Hybrid Molecule Synthesis | Enhance therapeutic potency and overcome resistance | Antimicrobial and anticancer agents | nih.govnih.govnih.gov |
| Structure-Activity Relationship (SAR) Studies | Identify key structural features for biological activity | Optimization of antimicrobial and anticancer quinazolinones | nih.govnih.govrsc.org |
| Computational Modeling and Docking | Predict and optimize binding to biological targets | Design of specific EGFR kinase inhibitors | rsc.orgnih.gov |
| Functional Scaffolds | Develop tools for research and materials science | Fluorescent probes and optoelectronic materials | researchgate.netupenn.edu |
Exploration of Novel Biological Targets and Mechanisms
While fluorinated quinazolinones are well-known for their interactions with targets like EGFR, future research will delve into new biological pathways and molecular targets. This exploration is crucial for expanding the therapeutic applications of these compounds and for understanding their full pharmacological potential.
One promising area is the investigation of fluorinated quinazolinones as multi-kinase inhibitors. rsc.org Some novel derivatives have shown inhibitory activity against kinases such as ABL, ALK, and c-RAF, suggesting their potential in treating cancers driven by multiple signaling pathways. rsc.org Further research into these and other kinase targets could uncover new therapeutic avenues for various malignancies.
Beyond cancer, the unique properties of the fluorinated quinazolinone scaffold make it a candidate for targeting a wide range of biological molecules. For example, some quinazolinone hybrids have been identified as potent inhibitors of dihydrofolate reductase (DHFR), an important target in antimicrobial and anticancer therapy. nih.gov The exploration of other enzymes, receptors, and protein-protein interactions could reveal previously unknown therapeutic opportunities.
Understanding the detailed molecular mechanisms of action is another critical frontier. Recent studies have begun to unravel how these compounds exert their effects at a cellular level. For instance, a fluorinated 2-styryl 4(3H)-quinazolinone was found to induce apoptosis in oral cancer cells by activating TNF signaling and p53 pathways. nih.gov Elucidating such mechanisms not only validates the therapeutic potential of these compounds but also provides valuable insights for the design of more effective and selective drugs.
Table 2: Emerging Biological Targets and Mechanisms for Fluorinated Quinazolinones
| Biological Target/Mechanism | Therapeutic Area | Example Compound/Study | Supporting Evidence |
|---|---|---|---|
| Multi-Kinase Inhibition (ABL, ALK, c-RAF) | Cancer | Novel 3-substituted quinazolinones | rsc.org |
| Dihydrofolate Reductase (DHFR) Inhibition | Cancer, Infectious Diseases | Quinazolinone-based hybrids | nih.gov |
| Apoptosis Induction via TNF and p53 Pathways | Oral Cancer | Fluorinated 2-styryl 4(3H)-quinazolinone | nih.gov |
| Anticonvulsant Activity | Neurological Disorders | Novel fluorinated quinazolinones | researchgate.net |
Advances in Environmentally Benign Synthetic Methodologies
A significant challenge in the development of fluorinated pharmaceuticals is the environmental impact of their synthesis. Traditional fluorination methods often rely on hazardous reagents and produce substantial waste. dovepress.com Therefore, a key future direction is the development of green and sustainable synthetic strategies for producing fluorinated quinazolinones.
Recent advances in green fluorine chemistry offer promising alternatives. dovepress.com These methods focus on using safer, more environmentally friendly reagents and developing more efficient, atom-economical reactions. dovepress.comacs.org For example, the use of radical cyclization reactions presents a milder and more efficient alternative to traditional transition-metal-catalyzed methods. acs.org
Furthermore, there is a growing emphasis on designing synthetic routes that are not only environmentally friendly but also cost-effective and scalable for industrial production. This includes exploring the use of readily available starting materials and developing robust and reproducible reaction conditions. The long-term goal is to create a new generation of synthetic methods that are both economically viable and sustainable, ensuring that the benefits of fluorinated quinazolinone therapeutics can be realized without a significant environmental cost. nih.govnih.gov
Table 3: Comparison of Traditional and Green Synthetic Methodologies for Fluorinated Compounds
| Aspect | Traditional Methods (e.g., Swarts Reaction) | Green/Advanced Methods | Supporting Evidence |
|---|---|---|---|
| Reagents | Hazardous (e.g., HF, SbF3) | Safer, environmentally benign reagents | dovepress.com |
| Reaction Conditions | Often harsh, high energy input | Milder conditions, improved atom economy | acs.org |
| Waste Generation | High, significant by-products | Reduced waste, fewer reaction steps | dovepress.comacs.org |
| Efficiency | Can be low, with narrow substrate scope | Higher efficiency, broader applicability | dovepress.com |
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 5,7-difluoro-4aH-quinazolin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of fluorinated anthranilic acid derivatives with urea or thiourea under acidic conditions. For example, hydrogenation of intermediate 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one (analogous to methods in ) may be adapted. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) significantly impact regioselectivity and purity. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
- Key Considerations : Monitor fluorination stability under acidic conditions using ¹⁹F NMR to confirm retention of difluoro substituents .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons in the quinazolinone core (δ 7.2–8.5 ppm) and fluorine-induced deshielding effects. The absence of NH protons (δ ~10 ppm) confirms 4aH tautomerism.
- ¹⁹F NMR : Two distinct signals for C5-F and C7-F (δ -110 to -120 ppm) confirm regiochemistry.
- HRMS : Use ESI+ or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 213.04) and isotopic patterns for chlorine-free derivatives .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH-dependent solubility) or off-target effects.
Triangulation : Compare in vitro enzyme inhibition (e.g., kinase assays) with cellular efficacy (e.g., IC₅₀ in cancer cell lines).
SAR Analysis : Systematically modify substituents (e.g., C4a position) to isolate pharmacophore contributions. For example, replace fluorine with methyl groups to assess electronic vs. steric effects .
Computational Modeling : Use DFT to predict binding conformations and validate with X-ray crystallography (if feasible) .
Q. What strategies optimize regioselectivity in electrophilic fluorination of quinazolinone precursors?
- Methodological Answer :
- Directed Fluorination : Install directing groups (e.g., -B(OH)₂) at C5/C7 positions to enhance electrophilic attack selectivity.
- Catalytic Systems : Use Pd/Cu catalysts with Selectfluor® in acetonitrile to achieve >80% regioselectivity for difluoro products.
- Kinetic Control : Lower reaction temperatures (0–25°C) favor meta-fluorination, while higher temperatures (80°C) promote para-fluorination .
Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor tautomer ratios via absorbance shifts (e.g., 320 nm for 4aH vs. 290 nm for 4H forms).
- Solvent Screening : In DMSO, the 4aH tautomer dominates (95%) due to hydrogen bonding with carbonyl groups. In chloroform, equilibrium shifts toward 4H (60:40) .
- DFT Calculations : Correlate solvent dielectric constants with tautomer stability to predict behavior in biological matrices .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Methodological Answer :
DoE Optimization : Use a Central Composite Design to evaluate factors like stoichiometry (1.0–1.2 eq. of fluorinating agent), agitation rate (200–600 rpm), and drying time.
Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression and ensure consistent intermediate formation.
Purity Thresholds : Set acceptance criteria for residual solvents (e.g., <500 ppm DMF) via GC-MS .
Data Analysis & Validation
Q. How should researchers address conflicting computational vs. experimental LogP values for this compound?
- Methodological Answer :
- Experimental Validation : Use shake-flask HPLC (pH 7.4 buffer/octanol) to measure LogP. Compare with software predictions (e.g., ChemAxon, Schrödinger).
- Error Sources : Fluorine’s electronegativity may bias computational models; recalibrate using a training set of fluorinated quinazolinones .
Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate LD₅₀ and Hill slopes.
- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates (α=0.05).
- Meta-Analysis : Pool data from multiple labs using random-effects models to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
